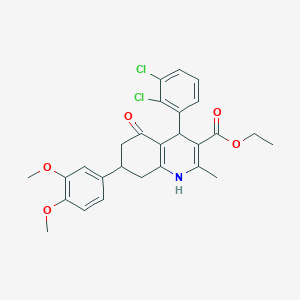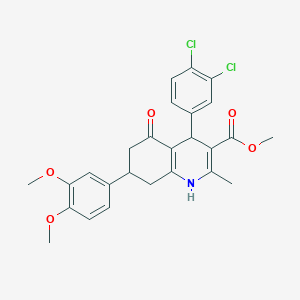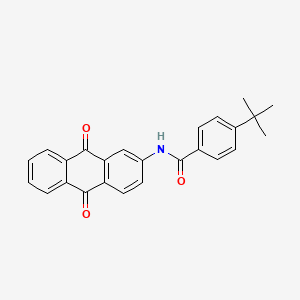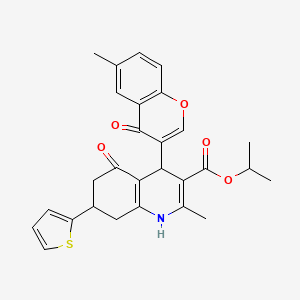![molecular formula C20H19NS3 B11640231 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-benzyl-4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione est un composé organique complexe doté d'une structure unique qui comprend un noyau quinoléine fusionné avec un cycle dithiolo
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-benzyl-4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de la 4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline avec le bromure de benzyle en présence d'une base peut produire le composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de sa demande commerciale limitée. les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction et des procédés de purification, seraient applicables.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-benzyl-4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en thiols correspondants ou en d'autres formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme le méthylate de sodium pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, modifiant ainsi les propriétés du composé .
Applications de la recherche scientifique
Le 5-benzyl-4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Sa structure unique lui permet d'interagir avec des molécules biologiques, ce qui le rend utile pour étudier les voies biochimiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-benzyl-4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles en se liant à des sites spécifiques, influençant ainsi les voies biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de la quinoléine et des composés dithiolo. Voici des exemples :
- 5-benzyl-2-(3,4-diméthoxyphényl)-4,4,8-triméthyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1-thione
- 4,5-dihydro-4,4-diméthyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Unicité
Ce qui distingue le 5-benzyl-4,4,8-triméthyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, c'est sa configuration structurelle spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour la recherche et le potentiel
Propriétés
Formule moléculaire |
C20H19NS3 |
|---|---|
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
5-benzyl-4,4,8-trimethyldithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H19NS3/c1-13-9-10-16-15(11-13)17-18(23-24-19(17)22)20(2,3)21(16)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Clé InChI |
FUQSSTGITAORPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)
![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)
![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)
![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)


![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)

